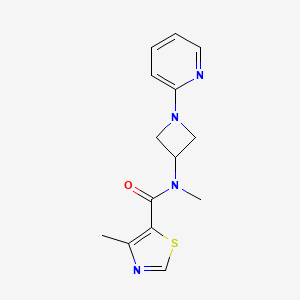
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of similar sulfonyl chloride compounds involves reactions that introduce sulfonyl and halogen groups into the molecule, often through multi-step processes that may include halogenation, sulfonation, and the use of sulfur trioxide or chlorosulfonic acid as key reagents. A notable example is the synthesis of sulfonamide compounds and their derivatives, which are synthesized from reactions involving sulfonyl chloride precursors with amines or other nucleophiles (Leng & Qin, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride" can be characterized using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. These compounds typically exhibit complex structures with specific geometric configurations due to the presence of multiple functional groups, leading to interesting electronic and steric properties. The analysis of molecular geometry, vibrational frequencies, and electronic structure is essential for understanding the reactivity and potential applications of these molecules (Sarojini et al., 2012).
Chemical Reactions and Properties
The reactivity of "4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride" can be attributed to its functional groups. Sulfonyl chlorides are reactive towards nucleophiles, enabling the formation of sulfonamides and other sulfonated products. The bromo and fluoro groups also influence the molecule's reactivity, facilitating electrophilic aromatic substitution reactions and interactions with other organic molecules. These properties make such compounds versatile intermediates in organic synthesis (Cerfontain et al., 1994).
Wissenschaftliche Forschungsanwendungen
Precursor for Biologically Active Compounds : Benzene sulfonyl chloride derivatives, like the title compound, are explored for their role as precursors in creating biologically active sulfur-containing heterocyclic compounds. This application is important for the development of new pharmaceuticals and other biologically active materials (Khan et al., 2010).
Sulfonylation Reagents : Compounds similar to 4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride are used as sulfonylation reagents. For instance, the use of various sulfonyl chlorides, including benzenesulfonyl chloride derivatives, in direct sulfonylation reactions showcases their significance in synthetic chemistry. This has implications in creating a wide array of sulfonated compounds, essential in various chemical synthesis processes (Xu et al., 2015).
Catalysis and Polymerization : In the field of materials science, derivatives of benzene sulfonyl chloride are used in catalysis and polymerization processes. For example, they are involved in the synthesis of poly(arylene ether sulfone)s, highlighting their role in the production of advanced polymers with specific properties (Himmelberg & Fossum, 2005).
Electronic and Optical Applications : Certain derivatives of benzene sulfonyl chloride are used in the synthesis of electronic and optical materials. Their applications in creating fluorescent molecules and conducting polymers demonstrate their utility in the fields of electronics and photonics (Al‐Aqar, 2020).
Structural Studies and Molecular Design : Research on benzene sulfonyl chloride derivatives also includes detailed structural analysis and design of novel molecules. This is crucial for understanding the properties and potential applications of these compounds in various scientific domains (Petrov et al., 2009).
Eigenschaften
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO3S/c13-11-7-9(3-6-12(11)15)18-8-1-4-10(5-2-8)19(14,16)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUZLPJAXVIPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorophenoxy)benzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)
![7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489113.png)

![(2Z)-N-acetyl-6-chloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2489117.png)
![(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B2489118.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2489122.png)
![8-(4-methoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2489125.png)
![2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2489127.png)
![N-(benzo[d]thiazol-6-yl)-2-naphthamide](/img/structure/B2489129.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)
